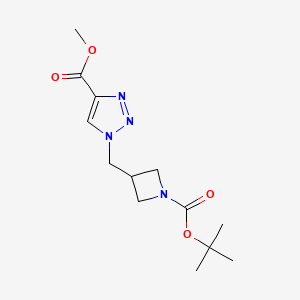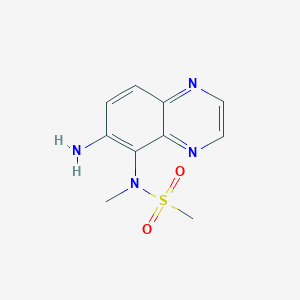
Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common approach is the [3+2] cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The azetidine ring can be introduced through a nucleophilic substitution reaction, followed by the addition of the Boc protecting group to stabilize the molecule .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent conditions during the synthesis. The use of catalysts and purification techniques such as chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The azetidine ring can be reduced to form simpler amine derivatives.
Substitution: The Boc protecting group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole oxides, while reduction of the azetidine ring can produce amine derivatives .
Aplicaciones Científicas De Investigación
Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of inhibitors and modulators of biological targets.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a pyrazole ring instead of a triazole ring.
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Contains a selenazole ring instead of a triazole ring.
tert-Butyl 3-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate: Similar azetidine ring but with different substituents.
Uniqueness
The uniqueness of Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate lies in its combination of functional groups, which provides a balance of stability and reactivity. This makes it a valuable compound for various applications in scientific research and industrial processes .
Propiedades
IUPAC Name |
methyl 1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(19)16-5-9(6-16)7-17-8-10(14-15-17)11(18)20-4/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVFLPFHFRXNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13917505.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)


![(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)




![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)


